

Physicochemical Properties of 1-Amino-8cyanonaphthalene: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-8-cyanonaphthalene is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Its rigid bicyclic aromatic structure, combined with the presence of electron-donating (amino) and electron-withdrawing (cyano) groups, imparts unique electronic and photophysical properties. Understanding the physicochemical characteristics of this molecule is fundamental for its application in drug design, molecular probing, and the development of novel organic materials. This technical guide provides a comprehensive overview of the known physicochemical properties of **1-Amino-8-cyanonaphthalene**, outlines general experimental protocols for their determination, and visualizes the interplay of its structural features.

Core Physicochemical Properties

The physicochemical properties of **1-Amino-8-cyanonaphthalene** are summarized in the table below. It is important to note that while some experimental data is available, several key parameters are based on computational predictions and await experimental verification.



Property	Value	Data Type	Source
Molecular Formula	C11H8N2	-	-
Molecular Weight	168.19 g/mol	-	[1]
Melting Point	88 °C	Experimental	[1]
Boiling Point	386.4 ± 17.0 °C	Predicted	[1]
Density	1.22 ± 0.1 g/cm ³	Predicted	[1]
рКа	2.87 ± 0.10	Predicted	[1]
Solubility	No experimental data available. Expected to be soluble in organic solvents like ethanol, but sparingly soluble in water.	-	
UV-Vis Absorption	No experimental data available for 1-Amino-8-cyanonaphthalene. Naphthalene, the parent aromatic system, exhibits strong ultraviolet absorption from π - π * transitions.[2]	-	
Fluorescence	No experimental data available for 1-Amino-8-cyanonaphthalene.	-	_
¹ H and ¹³ C NMR	No experimental data available for 1-Amino-8-cyanonaphthalene.	-	_

Experimental Protocols



Detailed experimental protocols for the characterization of **1-Amino-8-cyanonaphthalene** are not readily available in the public domain. However, the following section outlines general methodologies that are broadly applicable for determining the key physicochemical properties of aromatic amines and nitriles.

Synthesis and Purification

A plausible synthetic route to **1-Amino-8-cyanonaphthalene** could involve the Sandmeyer reaction starting from 1,8-diaminonaphthalene. This would typically involve the diazotization of one amino group followed by cyanation.

General Protocol for Sandmeyer Reaction:

- Diazotization: Dissolve 1,8-diaminonaphthalene in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
- Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an
 aqueous solution of sodium or potassium cyanide. Add the cold diazonium salt solution to
 the cyanide solution. The reaction is often heated to promote the displacement of the
 diazonium group by the cyanide group.
- Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of **1-Amino-8-cyanonaphthalene** can be recorded using a dual-beam UV-Vis spectrophotometer.

General Protocol:



- Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
- Measurement: Record the absorption spectrum over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) can be determined from the spectrum.

Fluorescence Spectroscopy

The fluorescence emission and excitation spectra can be measured using a spectrofluorometer.

General Protocol:

- Sample Preparation: Prepare a very dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
- Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator to obtain the excitation spectrum.
- Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator to obtain the emission spectrum. The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

NMR Spectroscopy

¹H and ¹³C NMR spectra are crucial for structural elucidation and can be recorded on a high-field NMR spectrometer.

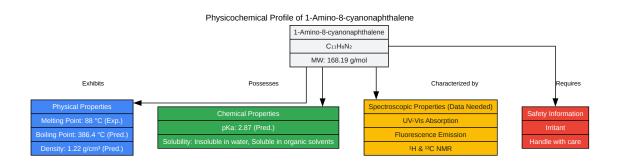
General Protocol:

- Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Measurement: Acquire the ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.



Mandatory Visualization

The following diagram illustrates the core physicochemical properties of **1-Amino-8-cyanonaphthalene** and their logical relationships.



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Core physicochemical properties of **1-Amino-8-cyanonaphthalene**.

Conclusion

1-Amino-8-cyanonaphthalene is a molecule of significant interest with a foundation of basic physicochemical data. However, a comprehensive experimental characterization, particularly of its spectral and solubility properties, is currently lacking in publicly accessible literature. The general protocols provided herein offer a roadmap for researchers to further investigate this compound. Such studies are essential to unlock its full potential in various scientific and industrial applications.

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